Des-AA1,2,5,12,13-[D-Trp8]SRIF
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Overview
Description
Des-AA1,2,5,12,13-[D-Trp8]SRIF is a synthetic analog of somatostatin, a peptide hormone that regulates the endocrine system and affects neurotransmission and cell proliferation. This compound is specifically designed to interact with somatostatin receptors, particularly somatostatin receptor type 4 .
Preparation Methods
The synthesis of Des-AA1,2,5,12,13-[D-Trp8]SRIF involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process includes the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds. After the assembly of the peptide chain, the compound is cleaved from the resin and deprotected to yield the final product .
Chemical Reactions Analysis
Des-AA1,2,5,12,13-[D-Trp8]SRIF undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the tryptophan residue, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions are less common for this compound but can involve the reduction of disulfide bonds if present.
Substitution: Substitution reactions can occur at the amino acid side chains, particularly at the aromatic residues. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as dithiothreitol (DTT).
Scientific Research Applications
Des-AA1,2,5,12,13-[D-Trp8]SRIF has several scientific research applications:
Chemistry: It is used as a model compound to study peptide synthesis and modification techniques.
Biology: The compound is employed in receptor binding studies to understand the interaction between somatostatin analogs and their receptors.
Medicine: It has potential therapeutic applications in the treatment of diseases related to the endocrine system, such as acromegaly and neuroendocrine tumors.
Mechanism of Action
Des-AA1,2,5,12,13-[D-Trp8]SRIF exerts its effects by binding to somatostatin receptors, particularly somatostatin receptor type 4. This binding inhibits the release of various hormones and neurotransmitters, thereby regulating endocrine and neural functions. The molecular targets involved include G-protein-coupled receptors (GPCRs), which mediate the signal transduction pathways leading to the inhibition of adenylyl cyclase and the reduction of cyclic adenosine monophosphate (cAMP) levels .
Comparison with Similar Compounds
Des-AA1,2,5,12,13-[D-Trp8]SRIF is unique compared to other somatostatin analogs due to its specific modifications, which enhance its receptor selectivity and binding affinity. Similar compounds include:
Des-AA1,2,5,12,13-[D-Trp8,IAmp9]SRIF: This analog has an additional modification at position 9, which further improves its selectivity for somatostatin receptor type 1.
Des-AA1,2,4,5,10,12,13-[D-Trp8]SRIF: This compound has modifications at multiple positions, providing a different receptor binding profile.
Des-AA1,2,5-[D-Trp8]SRIF: This analog has fewer modifications and is used to study the effects of specific amino acid substitutions on receptor binding.
These comparisons highlight the importance of specific modifications in determining the biological activity and therapeutic potential of somatostatin analogs.
Properties
Molecular Formula |
C60H78N12O11S2 |
---|---|
Molecular Weight |
1207.5 g/mol |
IUPAC Name |
(4R,7S,10R,13S,16S,19S,22R,25R,28S)-28-amino-13,25-bis(4-aminobutyl)-7,19,22-tribenzyl-10-[(1R)-1-hydroxyethyl]-16-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27-octaoxo-1,2-dithia-5,8,11,14,17,20,23,26-octazacyclononacosane-4-carboxylic acid |
InChI |
InChI=1S/C60H78N12O11S2/c1-36(73)51-59(81)70-48(31-39-21-9-4-10-22-39)57(79)71-50(60(82)83)35-85-84-34-42(63)52(74)65-44(25-13-15-27-61)53(75)67-46(29-37-17-5-2-6-18-37)55(77)68-47(30-38-19-7-3-8-20-38)56(78)69-49(32-40-33-64-43-24-12-11-23-41(40)43)58(80)66-45(54(76)72-51)26-14-16-28-62/h2-12,17-24,33,36,42,44-51,64,73H,13-16,25-32,34-35,61-63H2,1H3,(H,65,74)(H,66,80)(H,67,75)(H,68,77)(H,69,78)(H,70,81)(H,71,79)(H,72,76)(H,82,83)/t36-,42-,44-,45+,46-,47+,48+,49+,50+,51-/m1/s1 |
InChI Key |
ANCUAJMQRRZZNC-JFMJRBFYSA-N |
Isomeric SMILES |
C[C@H]([C@@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CCCCN)N)C(=O)O)CC6=CC=CC=C6)O |
Canonical SMILES |
CC(C1C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CCCCN)N)C(=O)O)CC6=CC=CC=C6)O |
Origin of Product |
United States |
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